molecular formula C17H17NO2 B12876801 2,2-Dimethyl-5,5-diphenyl-1,3-oxazolidin-4-one CAS No. 101877-67-2

2,2-Dimethyl-5,5-diphenyl-1,3-oxazolidin-4-one

Cat. No.: B12876801
CAS No.: 101877-67-2
M. Wt: 267.32 g/mol
InChI Key: CWPMDSZKVXBQIZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5,5-diphenyloxazolidin-4-one is a heterocyclic organic compound with a unique structure that includes an oxazolidinone ring substituted with two methyl groups and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5,5-diphenyloxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with phenyl isocyanate in the presence of a base, such as triethylamine, to form the desired oxazolidinone ring . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 2,2-dimethyl-5,5-diphenyloxazolidin-4-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5,5-diphenyloxazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which 2,2-dimethyl-5,5-diphenyloxazolidin-4-one exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phenyl groups may also play a role in stabilizing these interactions through π-π stacking and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5,5-diphenyloxazolidin-4-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

101877-67-2

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2,2-dimethyl-5,5-diphenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H17NO2/c1-16(2)18-15(19)17(20-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,19)

InChI Key

CWPMDSZKVXBQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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